Cas no 1251322-24-3 (1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

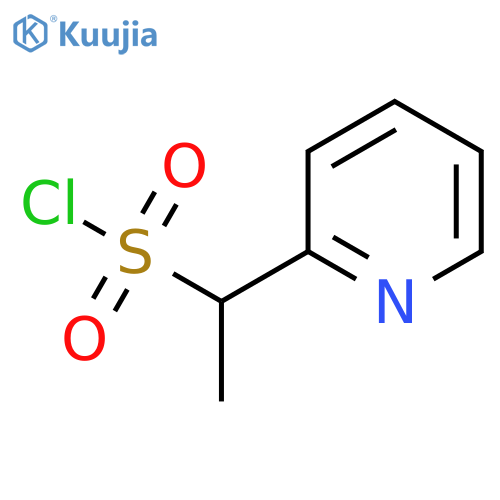

1251322-24-3 structure

商品名:1-(pyridin-2-yl)ethane-1-sulfonyl chloride

CAS番号:1251322-24-3

MF:C7H8ClNO2S

メガワット:205.661919593811

MDL:MFCD16671763

CID:2174350

PubChem ID:18939714

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(Pyridin-2-yl)ethanesulfonyl chloride

- AM91454

- 1-(pyridin-2-yl)ethane-1-sulfonyl chloride

-

- MDL: MFCD16671763

- インチ: 1S/C7H8ClNO2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3

- InChIKey: FJUVAFICNGTQEW-UHFFFAOYSA-N

- ほほえんだ: ClS(C(C)C1C=CC=CN=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 234

- トポロジー分子極性表面積: 55.4

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274024-0.5g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 0.5g |

$823.0 | 2023-09-10 | ||

| Enamine | EN300-274024-5.0g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 5.0g |

$2485.0 | 2023-02-28 | ||

| Enamine | EN300-274024-1.0g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-274024-0.05g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 0.05g |

$719.0 | 2023-09-10 | ||

| Enamine | EN300-274024-2.5g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 2.5g |

$1680.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349689-250mg |

1-(Pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 95% | 250mg |

¥18457.00 | 2024-08-09 | |

| Enamine | EN300-274024-0.1g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 0.1g |

$755.0 | 2023-09-10 | ||

| Enamine | EN300-274024-10.0g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 10.0g |

$3683.0 | 2023-02-28 | ||

| Enamine | EN300-274024-1g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 1g |

$857.0 | 2023-09-10 | ||

| Enamine | EN300-274024-10g |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride |

1251322-24-3 | 10g |

$3683.0 | 2023-09-10 |

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1251322-24-3 (1-(pyridin-2-yl)ethane-1-sulfonyl chloride) 関連製品

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量